2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8979122
InChI: InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+
SMILES: CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide

CAS No.:

Cat. No.: VC8979122

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide
Standard InChI InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+
Standard InChI Key IVYXKFCDEYCVSD-OQLLNIDSSA-N
Isomeric SMILES CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C
SMILES CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C
Canonical SMILES CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C

Introduction

Synthesis and Reaction Mechanisms

The synthesis of 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide likely follows a condensation pathway analogous to related carbohydrazides. As demonstrated in the synthesis of N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide, the general approach involves reacting a furan-3-carbohydrazide precursor with an aromatic aldehyde.

Hypothetical Synthesis Route:

  • Preparation of 2-Methylfuran-3-Carbohydrazide:

    • Starting from 2-methylfuran-3-carboxylic acid, conversion to the corresponding hydrazide via reaction with hydrazine hydrate .

    • Example: Furan-2-carboxamide reacts with acetone azine under heated conditions (100–120°C) to yield furan-2-carbohydrazide .

  • Condensation with 2-Methylbenzaldehyde:

    • The carbohydrazide intermediate reacts with 2-methylbenzaldehyde in a polar aprotic solvent (e.g., ethanol or DMF) under reflux.

    • Acid catalysis (e.g., glacial acetic acid) facilitates imine formation, with water removed via azeotropic distillation to drive the equilibrium .

  • Purification:

    • Crude product is recrystallized from ethanol or methanol to isolate the (E)-isomer, leveraging differential solubility .

Reaction Equation:

2-Methylfuran-3-carbohydrazide+2-MethylbenzaldehydeΔ,AcOHTarget Compound+H2O\text{2-Methylfuran-3-carbohydrazide} + \text{2-Methylbenzaldehyde} \xrightarrow{\Delta, \text{AcOH}} \text{Target Compound} + \text{H}_2\text{O}

This method mirrors protocols used for synthesizing N’-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides, where aldehydes condense with carbohydrazides to form hydrazones .

Physicochemical Properties

While experimental data specific to this compound is sparse, inferences can be drawn from its molecular framework:

PropertyValue/Description
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
Melting PointEstimated 160–180°C (similar to benzylidene analogs)
StabilityStable under inert atmospheres; hydrolyzes in strong acids/bases
Spectroscopic DataIR: ν ~1640 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

The methyl groups on both the furan and phenyl rings enhance hydrophobicity, potentially improving membrane permeability in biological systems.

Compound ClassActivity (IC₅₀/EC₅₀)Mechanism of Action
Furan-carbohydrazides10–50 μM (MCF-7)DNA intercalation
Benzimidazole derivatives5–20 μM (DPPH assay)Free radical scavenging

Research Gaps and Future Directions

Current literature lacks explicit data on 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide, highlighting the need for:

  • Experimental Validation: Synthesis optimization and spectroscopic characterization (¹H/¹³C NMR, HRMS).

  • Biological Screening: In vitro assays against microbial strains and cancer cell lines.

  • Computational Studies: Molecular docking to predict target affinity (e.g., COX-2, DNA topoisomerase).

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